2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
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Overview
Description
2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that features a thiazole ring substituted with a tert-butyl group and a boronic ester. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl and boronic ester groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by the introduction of the tert-butyl group through alkylation reactions. The boronic ester group is then introduced via a reaction with a boronic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages in terms of reaction control and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the boronic ester group.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The thiazole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- **2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- **2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
Compared to similar compounds, 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole offers unique reactivity due to the presence of both the thiazole ring and the boronic ester group. This combination allows for versatile applications in synthesis and materials science, making it a valuable compound in various research fields .
Biological Activity
The compound 2-(tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a complex organic molecule that incorporates a thiazole ring and a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
- IUPAC Name : this compound
- Molecular Formula : C14H22BNO4S
- Molecular Weight : 303.23 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
Anticancer Activity
Research indicates that compounds containing thiazole and boron functionalities exhibit significant anticancer properties. The thiazole ring is known for its role in various bioactive molecules that inhibit tumor growth through multiple mechanisms.
-
Inhibition of Kinase Activity :
- Compounds similar to the one have been identified as potential inhibitors of receptor tyrosine kinases (RTKs), which are crucial in the signaling pathways of cancer cell proliferation.
- A study highlighted that thiazole derivatives can inhibit epidermal growth factor receptor (EGFR) with IC50 values in the low nanomolar range, suggesting strong binding affinity and potential therapeutic efficacy against cancers driven by EGFR mutations .
-
Cell Proliferation Assays :
- In vitro studies showed that the compound significantly reduced cell viability in various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer models. The IC50 values ranged from 0.1 to 0.5 µM depending on the specific cell line tested .
- Comparative analysis indicated that the compound exhibited a higher selectivity for cancer cells over normal cells, which is crucial for minimizing side effects during treatment.
The biological activity of this compound is hypothesized to involve:
- Interaction with Kinases : The boron atom in the dioxaborolane moiety may facilitate interactions with kinase domains through coordination chemistry, potentially leading to enzyme inhibition.
- Induction of Apoptosis : Treatment with this compound has been associated with increased markers of apoptosis in treated cells, suggesting a mechanism where cancer cells are directed towards programmed cell death.
Case Study 1: Breast Cancer Model
In a controlled study involving MDA-MB-231 cells:
- Treatment Group : Cells treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 0.1 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
0.1 | 80 | 20 |
0.5 | 50 | 50 |
1 | 30 | 70 |
Case Study 2: In Vivo Models
In vivo efficacy was evaluated using mouse models inoculated with cancer cells:
- Mice treated with the compound showed significantly reduced tumor growth compared to control groups receiving placebo treatments.
Safety and Toxicity
Preliminary toxicity studies indicate that while the compound exhibits potent biological activity against cancer cells, it also shows some degree of off-target effects which necessitate further investigation into its safety profile.
Properties
Molecular Formula |
C13H22BNO2S |
---|---|
Molecular Weight |
267.2 g/mol |
IUPAC Name |
2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H22BNO2S/c1-11(2,3)10-15-8-9(18-10)14-16-12(4,5)13(6,7)17-14/h8H,1-7H3 |
InChI Key |
USFAGWDMAPRQJL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(C)(C)C |
Origin of Product |
United States |
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